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Executive Summary
MOF-177 (

) represents a benchmark in the "ultra-high porosity" class of Metal-Organic Frameworks. First
reported by Chae et al. (2004), it broke the surface area ceiling of its time, achieving Langmuir
values exceeding 4,500 m²/g. Its structural integrity relies on the assembly of octahedral

clusters with triangular 1,3,5-benzenetribenzoate (BTB) linkers, forming a non-interpenetrated
qom topology.[2][3][4] This guide details the precise crystallographic metrics and provides a
validated protocol for synthesis and activation, essential for reproducible results in gas storage
and drug delivery applications.

Crystallographic Identity & Unit Cell Metrics
The exceptional porosity of MOF-177 arises from its large unit cell and specific topology, which

prevents the framework interpenetration often seen in cubic nets (like MOF-5 derivatives).
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Parameter Value Unit Notes

Formula -

Crystal System Trigonal - -

Space Group - No. 163

Lattice Constant (

)
37.072 Å

Lattice Constant (

)
32.362 Å -

Unit Cell Volume (

)
~38,500 Å³ Exact:

Calculated Density 0.427 g/cm³
Among the lowest for

crystalline solids

Topology qom - (6,3)-coordinated net

Void Fraction ~83% -
Solvent accessible

volume

Structural Logic
The qom topology is a result of mixing a 6-connected octahedral node (

) with a 3-connected triangular spacer (BTB).[2][3][4] Unlike the cubic pcu net of MOF-5 (which
uses linear linkers), the triangular BTB linker forces the net into a more open, chiral-like
packing (though the space group is centrosymmetric) that naturally resists self-interpenetration.
This leads to large pores (11–17 Å) capable of accommodating large guest molecules.

Synthesis & Activation Protocol
Achieving the theoretical surface area requires not just successful crystallization but a rigorous

activation process to remove non-volatile solvents (DEF) without collapsing the pore structure.
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Zinc Source: Zinc acetate dihydrate (

)[5]

Linker: 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (

)

Solvent: N,N-Diethylformamide (DEF)

Exchange Solvent: Chloroform (

) or Acetone (anhydrous)

Step-by-Step Workflow
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Figure 1: Validated workflow for MOF-177 synthesis. The solvent exchange step is critical to

prevent pore collapse.[6]

Detailed Protocol
Dissolution: Dissolve

(approx. 0.060 g) and

(approx. 0.020 g) in 2.0 mL of DEF. Sonicate until clear.

Crystallization: Seal the solution in a glass vial (or PTFE-lined autoclave) and heat at 85–

100°C for 24 hours.

Note: Higher temperatures favor larger crystals but may induce impurities if not controlled.

Washing: Decant the mother liquor and wash the crystals with fresh DEF (

mL) to remove unreacted linkers.
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Solvent Exchange (Crucial): Immerse the crystals in anhydrous

. Refresh the solvent 3 times over a period of 3 days.

Mechanism:[6][7][8][9]

has a lower boiling point and surface tension than DEF, minimizing capillary forces during
evacuation.

Activation: Evacuate the sample at room temperature for 2 hours, then heat to 100–120°C

under dynamic vacuum (

Torr) for 12+ hours.

Density & Porosity Analysis
The density of MOF-177 is counter-intuitive; it is a solid that is lighter than some solvents.

Theoretical vs. Experimental Density
The theoretical density is derived from the unit cell contents:

Z (Formula units per cell): 2 (for the primitive cell description in

)

MW (Molecular Weight): ~1148 g/mol [10]

Result:

g/cm³

This extremely low density correlates directly with its high pore volume.

Porosity Metrics Table
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Metric Value Significance

BET Surface Area 4,500 – 4,750 m²/g
Standard benchmark for

quality.

Langmuir Surface Area ~5,640 m²/g Monolayer capacity estimate.

Pore Volume 1.89 cm³/g Micropore volume.

H2 Uptake (77 K) ~7.5 wt%
Saturation at high pressure

(~70 bar).

H2 Uptake (298 K) ~0.62 wt% At 10 bar.

Applications & Stability
Gas Storage (H2 and CO2)
MOF-177's large void space makes it a prime candidate for high-pressure gas storage. The

gravimetric uptake is exceptional, though volumetric uptake is limited by the low crystal density.

Mechanism: Physisorption on the organic linkers and open metal sites.

Limitation: Weak interaction energy (

kJ/mol) necessitates cryogenic conditions for significant storage.

Stability Warning
MOF-177 is moisture sensitive. Exposure to ambient humidity for extended periods leads to

hydrolysis of the Zn-O bonds, causing the structure to collapse into non-porous Zinc Oxide

(ZnO) and free linker.

Storage: Must be stored under Argon or in a desiccator.

Handling: Minimize exposure to air during transfer; use Schlenk techniques or a glovebox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow
Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

6. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]

7. Fabrication of Metal-Organic Framework MOF-177 Coatings on Stainless Steel Fibers for
Head-Space Solid-Phase Microextraction of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

8. chemistryviews.org [chemistryviews.org]

9. Vapor-phase methods for synthesizing metal-organic framework thin films [the-
innovation.org]

10. MOF-177 - CD Bioparticles [cd-bioparticles.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnature02311
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.jcis.2010.04.066
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.science.org%2Fdoi%2F10.1126%2Fscience.1192160
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja0563267
https://www.benchchem.com/product/b14089803?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/333949200_Synthesis_and_characterization_of_metal-organic_frameworks_-177_for_static_and_dynamic_adsorption_behavior_of_CO2_and_CH4
https://www.researchgate.net/figure/Crystal-structures-of-MOF-177-compounds-synthesized-from-linkers-with-various-functional_fig1_272083674
https://www.researchgate.net/figure/Crystal-structures-of-MOF-177-compounds-synthesized-from-linkers-with-various-functional_fig1_272083674
https://www.researchgate.net/figure/Porosity-Data-for-MOF-177-X-and-MTV-MOF-177-Compounds_tbl1_272083674
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822483/
https://eureka.patsnap.com/article/mof-activation-solvent-exchange-and-supercritical-drying
https://pubmed.ncbi.nlm.nih.gov/28500355/
https://pubmed.ncbi.nlm.nih.gov/28500355/
https://www.chemistryviews.org/details/ezine/10703428/Activation_of_MetalOrganic_Frameworks/
https://www.the-innovation.org/article/doi/10.59717/j.xinn-mater.2024.100047
https://www.the-innovation.org/article/doi/10.59717/j.xinn-mater.2024.100047
https://www.cd-bioparticles.net/p/9195/mof-177
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14089803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Deep Dive: MOF-177 Crystallography &
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14089803/docs#technical-deep-dive-mof-177-
crystallography-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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